molecular formula C10H20N2O2 B141704 tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate CAS No. 152673-32-0

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Cat. No.: B141704
CAS No.: 152673-32-0
M. Wt: 200.28 g/mol
InChI Key: RDMVVTNPIKHJHP-YUMQZZPRSA-N
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Description

tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. It is often used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2S,4S)-4-amino-2-methylpyrrolidine.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.

    Formation of the Carboxylate: The protected amine is then reacted with a suitable carboxylating agent, such as di-tert-butyl dicarbonate (Boc2O), under basic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and selectivity of the compound towards its targets. This can lead to the modulation of various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate
  • tert-Butyl (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-ylcarbamate

Uniqueness

tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which provides steric hindrance. This can influence its reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis .

Biological Activity

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention for its biological activity and utility in organic synthesis. This compound is primarily utilized as a building block in the synthesis of pharmaceuticals and biologically active molecules, particularly due to its structural properties and ability to interact with various biological targets.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 152673-32-0
  • Structure : The compound features a tert-butyl group that provides steric hindrance, influencing its reactivity and selectivity in biochemical interactions.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, facilitating modulation of biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : It can act as a ligand for various receptors, influencing signal transduction processes.

Biological Applications

  • Pharmaceutical Development : The compound serves as an intermediate in synthesizing drugs targeting neurological and cardiovascular diseases. Its ability to modulate enzyme activity makes it a valuable candidate for drug design.
  • Research Tool : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions, providing insights into biochemical processes.
  • Agrochemical Production : Beyond pharmaceuticals, it finds applications in developing agrochemicals, demonstrating its versatility in chemical synthesis.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Interaction : A study published in the Journal of Medicinal Chemistry investigated the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders .
  • Pharmacokinetic Studies : Research exploring the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .

Comparative Analysis

The following table summarizes key properties and activities compared to related compounds:

Compound NameMolecular WeightPrimary ActivityNotable Features
This compound214.30 g/molEnzyme inhibitionChiral building block
tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate214.30 g/molReceptor bindingStructural isomer
tert-butyl (3R)-3-amino-2-methylpyrrolidine-1-carboxylate214.30 g/molEnzyme modulationDifferent stereochemistry

Properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVVTNPIKHJHP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 4-azido-2-methyl-pyrrolidine-1-carboxylic acid t-butyl ester (93.41 mg, 0.41 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100.00 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 79.65 mg.C10H20N2O2 MS m/e=200.2 (M+).
Name
4-azido-2-methyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
93.41 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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